molecular formula C12H16FNO B12216096 2-(2-Fluorophenoxy)cyclohexan-1-amine

2-(2-Fluorophenoxy)cyclohexan-1-amine

Cat. No.: B12216096
M. Wt: 209.26 g/mol
InChI Key: QBRPQUPDBWIVMU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)cyclohexan-1-amine is an organic compound with the molecular formula C12H16FNO It is characterized by a cyclohexane ring substituted with an amine group and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-fluorophenol in the presence of a base to form the intermediate 2-(2-fluorophenoxy)cyclohexanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenoxy)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways and molecular targets involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)cyclohexan-1-amine
  • 2-(2-Bromophenoxy)cyclohexan-1-amine
  • 2-(2-Methylphenoxy)cyclohexan-1-amine

Uniqueness

2-(2-Fluorophenoxy)cyclohexan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(2-fluorophenoxy)cyclohexan-1-amine

InChI

InChI=1S/C12H16FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,10,12H,2,4,6,8,14H2

InChI Key

QBRPQUPDBWIVMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)OC2=CC=CC=C2F

Origin of Product

United States

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